Carbomer 934

Description

Structure

3D Structure

Properties

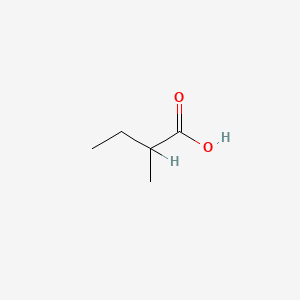

IUPAC Name |

2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021621 | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, colourless to pale yellow liquid | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.936 | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |

| Record name | 2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 934 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Rheology Modification: An In-depth Technical Guide to Carbomer 934 Synthesis and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid, stands as a cornerstone in the pharmaceutical and cosmetic industries. Its remarkable ability to modify rheology has made it an indispensable excipient for creating stable and aesthetically pleasing gels, creams, lotions, and suspensions. This technical guide delves into the fundamental chemistry of this compound, providing a comprehensive overview of its synthesis, polymerization mechanism, and the critical parameters that govern its final properties.

Chemical Structure and Properties

This compound is a synthetic polymer characterized by a backbone of poly(acrylic acid) chains that are cross-linked with allyl ethers of sucrose or pentaerythritol.[1][2][3] This cross-linked structure is the key to its functionality, creating a three-dimensional network that can absorb and retain large amounts of water and other polar solvents, leading to the formation of a gel.[4] The IUPAC name for the primary polymer chain is poly(1-carboxyethylene). In its unneutralized, dry state, this compound is a white, fluffy, and hygroscopic powder.[3]

The thickening mechanism of this compound is pH-dependent. In an acidic or neutral aqueous dispersion, the polymer chains remain in a tightly coiled conformation. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups along the polymer backbone ionize, creating negative charges. The resulting electrostatic repulsion between these charges causes the polymer chains to uncoil and expand, significantly increasing the viscosity of the solution.

Synthesis of this compound: A Free-Radical Polymerization Approach

The synthesis of this compound is achieved through free-radical polymerization, a chain reaction involving the sequential addition of acrylic acid monomers to a growing polymer chain. The process is carried out in an organic solvent and involves an initiator to generate free radicals and a cross-linking agent to form the polymer network.

Key Components in this compound Synthesis

The synthesis of this compound involves the following key components:

-

Monomer: Acrylic acid is the fundamental building block of the polymer chain.

-

Cross-linking Agent: Allyl ethers of sucrose or pentaerythritol are commonly used to create the three-dimensional network structure.[1][2]

-

Initiator: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the polymerization process.[5]

-

Solvent: The polymerization is typically carried out in a non-polar organic solvent, such as ethyl acetate, cyclohexane, or a mixture thereof.[6] Historically, benzene was used, but due to safety concerns, it has been largely replaced.[6]

-

Stabilizer: In some patented methods, a stabilizer is included to control the polymerization process and the properties of the final product.

Experimental Protocols

The following tables summarize typical experimental conditions for the synthesis of this compound, based on information from patent literature. These are provided as illustrative examples and may require optimization for specific applications.

Table 1: Exemplary Synthesis Protocol for this compound

| Parameter | Value | Reference |

| Reactants | ||

| Acrylic Acid | 100-150 parts by weight | |

| Initiator (e.g., AIBN, Benzoyl Peroxide) | 0.2-0.6 parts by weight | |

| Cross-linking Agent (e.g., Sucrose Acrylate Ether) | 0.2-1.0 parts by weight | |

| Stabilizer | 0.4-1.2 parts by weight | |

| Mixed Solvent (e.g., Ethyl Acetate/Cyclohexane) | 780-970 parts by weight | |

| Reaction Conditions | ||

| Temperature | 50-73 °C | |

| Reaction Time | 4-8 hours | |

| Atmosphere | Nitrogen | |

| Post-Processing | ||

| Filtration | To separate the polymer | |

| Washing | To remove unreacted monomers and solvent | |

| Drying | To obtain the final powder |

Table 2: Influence of Reactant Ratios on Carbomer Properties (Illustrative)

| Parameter Varied | Effect on Viscosity | Effect on Molecular Weight |

| Increasing Initiator Concentration | Generally decreases | Decreases |

| Increasing Cross-linker Concentration | Generally increases up to a point, then may decrease | Increases |

| Increasing Monomer Concentration | Generally increases | Increases |

Polymerization Mechanism of this compound

The synthesis of this compound proceeds via a free-radical chain polymerization mechanism, which can be broken down into three main stages: initiation, propagation, and termination. The inclusion of a cross-linking agent introduces an additional crucial step.

Initiation

The process begins with the thermal or photochemical decomposition of the initiator to generate free radicals. For example, AIBN decomposes upon heating to form two cyanopropyl radicals and a molecule of nitrogen gas.

Initiation of Polymerization

These highly reactive free radicals then attack the double bond of an acrylic acid monomer, initiating the polymer chain.

Propagation

The newly formed monomer radical is also a free radical and can, in turn, react with other acrylic acid monomers. This process repeats, rapidly adding monomer units to the growing polymer chain.

References

- 1. phexcom.com [phexcom.com]

- 2. This compound [doi.usp.org]

- 3. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 4. Crosslinked Polyacrylic Resin this compound 940 980 U10 China Manufacturers Suppliers Factory Exporter [jinhetec.com]

- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. This compound - CD Formulation [formulationbio.com]

Determining the Molecular Weight of Carbomer 934: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol, is a widely used excipient in the pharmaceutical and cosmetic industries.[1][2] Its rheological properties, which are critical to its function as a thickening, suspending, and emulsifying agent, are intrinsically linked to its molecular weight. This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of this compound, presenting detailed experimental protocols and a summary of reported quantitative data.

The Challenge of a Cross-Linked Polymer

Unlike linear polymers, this compound's cross-linked, network structure presents unique challenges for molecular weight determination. Traditional methods that rely on dissolving the polymer into individual chains are often not feasible. Instead, techniques that can characterize the polymer in its swollen, gel-like state or that can analyze fractions of the polymer are employed. The term "molecular weight" for a cross-linked polymer like this compound typically refers to the weight-average molecular weight (Mw) of the polymer chains between cross-links or the overall molecular weight of the soluble fractions.

Reported Molecular Weight Values

Reported molecular weight values for this compound vary, reflecting the inherent polydispersity of the polymer and the different analytical techniques and conditions used for its measurement. It is crucial for researchers to consider the method of determination when comparing molecular weight data.

| Reported Molecular Weight (Da) | Source / Method |

| Approximately 3,000,000 | KEGG DRUG Database[2] |

| Nominally 3,000,000 | Spectrum Chemical, Certificate of Analysis[1] |

| 450,000 (average) | Formulation and Characterization of Carbopol-934 Based Kojic Acid-Loaded Smart Nanocrystals[3] |

Key Experimental Methodologies

The primary techniques for elucidating the molecular weight of high molecular weight polymers like this compound are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and viscometry.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic volume and then uses light scattering to determine the absolute molecular weight of the eluting fractions without the need for column calibration with polymer standards.

a) Sample Preparation:

Due to the highly swellable and often insoluble nature of cross-linked this compound, sample preparation is a critical and challenging step. The goal is to obtain a representative solution or dispersion of the polymer that can be filtered and injected into the SEC system without clogging the column.

-

Dispersion: Slowly add a low concentration of this compound (e.g., 0.05 - 0.1% w/v) to a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) while stirring vigorously to prevent clumping.

-

Hydration: Allow the dispersion to hydrate for an extended period (e.g., 24-48 hours) with gentle agitation to ensure maximum swelling and dissolution of any soluble fractions.

-

Filtration: The hydrated dispersion must be filtered to remove any insoluble gel particles that could damage the SEC columns. A series of syringe filters with decreasing pore sizes (e.g., 5 µm, followed by 1 µm, and finally 0.45 µm or 0.22 µm) is recommended. This filtration step is crucial and may result in the analysis of only the soluble fraction of the polymer.

b) Instrumentation and Conditions:

-

SEC System: A high-performance liquid chromatography (HPLC) system with a pump capable of delivering a precise and stable flow rate.

-

Columns: A set of aqueous size-exclusion chromatography columns suitable for separating high molecular weight polymers. The specific column set will depend on the expected molecular weight range.

-

Detectors:

-

Multi-Angle Light Scattering (MALS) Detector: To measure the intensity of scattered light at multiple angles.

-

Refractive Index (RI) Detector: To determine the concentration of the polymer in each eluting fraction.

-

-

Mobile Phase: An aqueous buffer, typically containing salt (e.g., 0.1 M NaCl) to suppress polyelectrolyte effects. The mobile phase must be thoroughly degassed and filtered.

-

Flow Rate: A low flow rate (e.g., 0.5 mL/min) is often used to minimize shear degradation of the large polymer molecules.

-

Injection Volume: Typically 100 µL.

c) Data Analysis:

Software provided with the MALS detector is used to analyze the data from both the MALS and RI detectors. The software calculates the weight-average molecular weight (Mw) and the radius of gyration (Rg) for each eluting slice of the chromatogram, allowing for the determination of the molecular weight distribution of the soluble fraction of the this compound sample.

Viscometry and the Mark-Houwink Equation

Viscometry is a classical method for determining the viscosity-average molecular weight (Mv) of polymers. It relies on the relationship between the intrinsic viscosity [η] of a polymer solution and its molecular weight, as described by the Mark-Houwink equation:

[η] = K * Ma

where:

-

[η] is the intrinsic viscosity

-

M is the molecular weight

-

K and a are the Mark-Houwink parameters, which are specific to the polymer, solvent, and temperature.

a) Solution Preparation:

-

Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., an aqueous buffer) at different concentrations (e.g., 0.01, 0.02, 0.04, 0.08 g/dL).

-

Ensure complete dispersion and hydration as described in the SEC-MALS sample preparation. For viscometry, complete dissolution of the polymer is essential.

b) Viscosity Measurement:

-

Use a capillary viscometer, such as an Ubbelohde viscometer, placed in a constant temperature water bath (e.g., 25 °C).

-

Measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t).

c) Calculation of Intrinsic Viscosity:

-

Calculate the relative viscosity (η_rel = t / t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

-

Extrapolate the plots of reduced viscosity versus concentration and inherent viscosity versus concentration to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].

d) Molecular Weight Calculation:

-

With the determined intrinsic viscosity, the molecular weight can be calculated using the Mark-Houwink equation if the parameters K and a are known for this compound in the specific solvent and temperature. For linear poly(acrylic acid) in 0.5 M NaCl at 25°C, reported values for K and a are approximately 4.22 x 10⁻⁴ dL/g and 0.64, respectively. However, these values may not be directly applicable to the cross-linked this compound and should be used with caution.

Conclusion

The determination of the molecular weight of this compound is a complex analytical task due to its cross-linked nature. SEC-MALS provides the most comprehensive information on the molecular weight distribution of the soluble fraction, while viscometry offers a more classical approach to determine the viscosity-average molecular weight. The choice of method will depend on the specific information required and the available instrumentation. For accurate and reliable results, careful sample preparation and a thorough understanding of the principles behind each technique are paramount. The provided protocols offer a foundational framework for researchers and scientists working with this important pharmaceutical excipient.

References

Characterization of the Rheological Properties of Carbomer 934: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the rheological properties of Carbomer 934, a high molecular weight cross-linked polymer of acrylic acid. Widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent, a thorough understanding of its flow behavior is critical for formulation development and product performance.[1][2] This document details the experimental protocols for characterizing this compound's rheological profile, presents quantitative data in a structured format, and visualizes key processes and relationships.

Core Rheological Properties of this compound

This compound, in its raw form, is a white, fluffy, acidic, and hygroscopic powder.[2][3] Its rheological properties are most pronounced when it is dispersed in water or other polar solvents and neutralized with a suitable base, such as sodium hydroxide or triethanolamine.[1][4] This neutralization process causes the coiled polymer chains to uncoil and swell due to electrostatic repulsion between the ionized carboxylic acid groups, leading to a significant increase in viscosity and the formation of a gel.[2][4]

The resulting gels exhibit several key rheological behaviors:

-

Shear-Thinning (Pseudoplasticity): The viscosity of this compound gels decreases as the applied shear rate increases.[4][5] This property is advantageous for topical products, as it allows for easy spreading during application, followed by a return to high viscosity at rest, ensuring the product remains in place.

-

Yield Stress: this compound gels possess a yield stress, which is the minimum amount of stress required to initiate flow.[4][6] This property is crucial for suspending active pharmaceutical ingredients (APIs) or other particles within a formulation, preventing them from settling over time.

-

Thixotropy: Some studies indicate that this compound gels can exhibit modest thixotropy, meaning their viscosity decreases over time under constant shear and then gradually recovers when the shear is removed.[7][8]

Factors Influencing Rheological Properties

The rheological behavior of this compound is highly dependent on several factors:

-

Concentration: As the concentration of this compound in a dispersion increases, the viscosity and yield stress of the resulting gel increase significantly.[4][6] Below a certain concentration (approximately 0.45 wt%), this compound dispersions may behave as Newtonian fluids, while at higher concentrations, they exhibit non-Newtonian, shear-thinning behavior.[4]

-

pH: The pH of the formulation plays a critical role in activating the thickening properties of this compound. The maximum viscosity is typically achieved in a pH range of 6 to 8.[2][4] In highly acidic or alkaline conditions, the polymer may not be fully uncoiled, resulting in lower viscosity.

-

Neutralizing Agent: The choice of neutralizing agent can influence the final viscosity and clarity of the gel. Common neutralizers include sodium hydroxide, potassium hydroxide, and organic amines like triethanolamine (TEA).[4][9]

-

Shear History: The processing conditions, particularly the amount of shear applied during manufacturing, can impact the final viscosity of the gel. High shear can potentially lead to a permanent loss of viscosity.[10]

Quantitative Rheological Data

The following tables summarize key quantitative data on the rheological properties of this compound, compiled from various sources.

Table 1: Viscosity of Neutralized this compound Aqueous Dispersions

| This compound Concentration (wt%) | pH | Temperature (°C) | Viscosity (mPa·s) | Reference(s) |

| 0.5 | Neutralized | 25 | 30,500 - 39,400 | [1][11] |

| 0.2 | Neutralized | 25 | 13,000 - 30,000 | [12] |

| 0.5 | ~6.0 | Not Specified | ~55,000 (at low shear) | [13] |

Table 2: Influence of Concentration on Yield Stress

| Carbomer Concentration (wt%) | Yield Stress (τo) | Observation | Reference(s) |

| < 0.45 | Zero | Behaves as a Newtonian fluid | [4] |

| ≥ 0.45 | Non-zero | Exhibits shear-thinning behavior | [4] |

| 0.1 - 0.9 | Increases non-linearly from <1 Pa to 41.1 Pa | Pronounced shear-thinning | [14] |

Experimental Protocols for Rheological Characterization

Accurate and reproducible rheological characterization of this compound is essential for quality control and formulation development. The following sections detail the standard experimental protocols.

Preparation of this compound Dispersion

A standardized procedure for preparing the this compound dispersion is crucial to ensure consistent and reliable rheological measurements.

-

Dispersion: The this compound powder should be slowly and carefully sifted into the vortex of vigorously agitated purified water.[2] This technique helps to prevent the formation of agglomerates or "fish eyes." The recommended concentration for testing is often 0.5% w/v, but can be varied depending on the desired application.[1][4]

-

Hydration: After the powder is fully dispersed, continuous stirring is required.[2] The dispersion should then be allowed to stand for a period of 2 to 24 hours to ensure complete hydration and swelling of the polymer particles.[2][4]

-

Neutralization: While stirring gently, a neutralizing agent is added dropwise to the hydrated dispersion.[2] Triethanolamine (TEA) or a dilute solution of sodium hydroxide (e.g., 10% w/v) are commonly used.[4][9] The pH should be monitored and adjusted to the desired range, typically between 6 and 8, where a clear, viscous gel will form.[2][4]

Viscosity Measurement

A rotational viscometer or rheometer is used to measure the viscosity of the this compound gel.

-

Instrumentation: A Brookfield-type viscometer or a controlled stress/strain rheometer is commonly employed.[2][9]

-

Spindle and Speed Selection: An appropriate spindle and rotational speed must be chosen based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.[2]

-

Sample Preparation and Equilibration: A sufficient amount of the gel is placed in a beaker, ensuring no air bubbles are trapped. The sample should be allowed to equilibrate to the desired temperature (e.g., 25°C) before measurement.[2]

-

Measurement: The viscosity is measured at various shear rates to construct a flow curve, which illustrates the shear-thinning behavior of the gel.

Yield Stress Determination

The yield stress is a critical parameter for formulations requiring the suspension of particles.

-

Methodology: The yield stress can be determined using a controlled stress rheometer. A common method is to apply a gradually increasing stress to the sample and monitor the resulting strain or deformation. The yield stress is the point at which the material transitions from elastic (solid-like) to viscous (liquid-like) behavior and begins to flow.

-

Data Analysis: The yield stress can be extrapolated from the flow curve (shear stress vs. shear rate) using rheological models such as the Herschel-Bulkley model.[14]

Logical Relationships in this compound Rheology

The interplay between various factors determines the final rheological properties of a this compound formulation. The following diagram illustrates these relationships.

Conclusion

The rheological characterization of this compound is a multifaceted process that is fundamental to its successful application in pharmaceutical and cosmetic formulations. By carefully controlling factors such as concentration, pH, and processing conditions, and by employing standardized experimental protocols, researchers and formulation scientists can effectively tailor the flow behavior of this compound to meet the specific requirements of their products. The data and methodologies presented in this guide serve as a valuable resource for achieving consistent and optimal product performance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. phexcom.com [phexcom.com]

- 4. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. ijlret.com [ijlret.com]

- 10. monash.edu [monash.edu]

- 11. ihanskorea.com [ihanskorea.com]

- 12. chemger.com [chemger.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Carbomer 934 for Pharmaceutical Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Carbomer 934, a high molecular weight polymer of acrylic acid widely used as an excipient in the pharmaceutical industry. This document details the key parameters of this compound, outlines experimental protocols for their determination, and presents logical and experimental workflows through diagrams to support research, development, and quality control activities.

Core Physicochemical Properties

This compound is a synthetic, high-molecular-weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It is supplied as a white, fluffy, acidic, and hygroscopic powder with a slight characteristic odor.[2][3] Its primary function in pharmaceutical formulations is as a thickening, suspending, and emulsifying agent.[2][4]

Quantitative Physicochemical Data

The key quantitative specifications for this compound are summarized in the tables below, compiled from various pharmacopeial monographs and technical guides.

Table 1: General Physicochemical Properties of this compound

| Property | Specification | References |

| Appearance | White, fluffy powder | [2][3] |

| Odor | Slightly characteristic | [3] |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | [1][2][5] |

| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s | [1][2] |

| pH of 0.5% aqueous dispersion | 2.7 - 3.5 | [3] |

| Loss on Drying | Not more than 2.0% | [5] |

| Heavy Metals | Not more than 0.002% | [5] |

| Molecular Weight | High molecular weight polymer | [2][6] |

Table 2: Particle Size of this compound

| Particle Type | Typical Size Range | References |

| Primary Particle | ~0.2 µm in diameter | [2] |

| Flocculated Powder | 2 - 7 µm in diameter | [2] |

Mechanism of Action: pH-Dependent Thickening

The primary mechanism by which this compound functions as a thickening agent is through pH-dependent viscosity enhancement. In its acidic state, the polymer chains are tightly coiled. Upon neutralization with a suitable base, the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged groups. This repulsion causes the polymer chains to uncoil and swell, resulting in a significant increase in the viscosity of the dispersion and the formation of a gel.[3][4]

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for quality control and formulation development. The following sections provide outlines of key experimental protocols.

Viscosity Measurement

The viscosity of a neutralized this compound dispersion is a critical quality attribute.

Objective: To determine the rotational viscosity of a 0.5% neutralized aqueous dispersion of this compound.

Apparatus:

-

Rotational viscometer

-

Stirrer with propeller

-

1000-mL beaker

-

Water bath (25 ± 0.2°C)

-

pH meter with a calomel-glass electrode system

Procedure:

-

Dispersion Preparation: Carefully and slowly add 2.50 g of this compound (previously dried in a vacuum at 80°C for 1 hour) to 500 mL of water in a 1000-mL beaker while stirring continuously at 1000 ± 10 rpm. The stirrer shaft should be at a 60° angle and positioned to one side of the beaker with the propeller near the bottom. The addition should take 45 to 90 seconds.[5]

-

Hydration: Continue stirring at 1000 ± 10 rpm for 15 minutes to ensure the powder is well dispersed and hydrated.[5]

-

Equilibration: Remove the stirrer and place the beaker in a 25 ± 0.2°C water bath for 30 minutes.[5]

-

Neutralization: Re-insert the stirrer to a depth that avoids drawing air into the dispersion. While stirring at 300 ± 10 rpm, titrate the dispersion to a pH between 7.3 and 7.8 by adding a sodium hydroxide solution (18 in 100) below the surface. The endpoint is determined potentiometrically.[5]

-

Final Equilibration: Continue stirring for 2 to 3 minutes after neutralization is complete. Return the neutralized mucilage to the 25°C water bath for 1 hour. Confirm the final pH is between 7.3 and 7.8.[5]

-

Viscosity Measurement: Perform the viscosity measurement without delay using a suitable rotational viscometer.[5]

Carboxylic Acid Content Assay

This assay determines the percentage of carboxylic acid groups in the polymer.

Objective: To quantify the carboxylic acid content of this compound.

Apparatus:

-

Analytical balance

-

Potentiometric titrator

-

Standardized 0.1 N sodium hydroxide solution

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound that has been previously dried under vacuum.

-

Dispersion: Disperse the weighed sample in purified water.

-

Titration: Titrate the dispersion with a standardized solution of sodium hydroxide.

-

Endpoint Determination: Determine the endpoint of the titration potentiometrically.

-

Calculation: Calculate the percentage of carboxylic acid content based on the volume of titrant used.[2]

Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a suitable method for determining the size of primary this compound particles in a dispersion.

Objective: To measure the hydrodynamic diameter and size distribution of this compound primary particles.

Apparatus:

-

Dynamic Light Scattering instrument with a laser source and detector.

Procedure:

-

Sample Preparation: Prepare a dilute dispersion of this compound in a suitable solvent (e.g., water) to avoid multiple scattering effects. The concentration should be optimized to ensure a stable and accurate signal.[7][8]

-

Instrument Setup: Set the instrument parameters, including the scattering angle (commonly 90° or 173° for backscatter), temperature, and solvent viscosity.[9]

-

Measurement: Place the sample in the instrument and allow it to equilibrate to the set temperature. The instrument measures the fluctuations in the intensity of scattered light over time.[7]

-

Data Analysis: The autocorrelation function of the scattered light intensity fluctuations is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The polydispersity index (PDI) provides an indication of the width of the size distribution.[10]

Swelling Index Determination

The swelling index is a measure of the ability of this compound to absorb a liquid and swell.

Objective: To determine the swelling index of this compound in a specified solvent.

Apparatus:

-

Graduated cylinder

-

Analytical balance

Procedure:

-

Initial Volume/Weight: Accurately weigh a known amount of this compound powder and record its initial volume.

-

Swelling: Disperse the powder in a suitable solvent (e.g., purified water or a buffer solution) in a graduated cylinder and allow it to stand for a defined period (e.g., 16-20 hours) to reach equilibrium swelling.[11][12][13]

-

Final Volume/Weight: Record the final volume of the swollen gel.

-

Calculation: The swelling index can be calculated based on the change in volume or weight.[11]

-

Volumetric Swelling Index = (Final Volume - Initial Volume) / Initial Volume

-

Gravimetric Swelling Index (%) = [(Weight of swollen gel - Initial weight of powder) / Initial weight of powder] x 100

-

Manufacturing and Formulation Workflows

Manufacturing Process of this compound

This compound is synthesized by the cross-linking of acrylic acid with allyl sucrose, typically in a solvent such as benzene.[4][14] The general manufacturing process is outlined below.

References

- 1. This compound [doi.usp.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. iajps.com [iajps.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. phexcom.com [phexcom.com]

- 7. usp.org [usp.org]

- 8. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www-origin.horiba.com [www-origin.horiba.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. img.antpedia.com [img.antpedia.com]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

A Technical Guide to Carbomer 934 Powder Particle Size Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the particle size analysis of Carbomer 934 powder, a critical parameter influencing its performance in pharmaceutical and cosmetic formulations. This document outlines the fundamental particle characteristics, details established analytical methodologies, and presents available data to assist in research, development, and quality control.

Core Properties of this compound Particles

This compound is a high molecular weight polymer of acrylic acid, appearing as a white, fluffy, and hygroscopic powder. Its particle size characteristics are complex due to its hierarchical structure. The fundamental units are primary particles that agglomerate to form larger, flocculated particles.

-

Primary Particles: These are the basic, individual polymer particles, which are typically around 0.2 µm in diameter.[1][2][3]

-

Flocculated Powder Particles: In its dry powder form, the primary particles of this compound tend to clump together through electrostatic forces and mechanical entanglement, forming larger agglomerates or flocculated particles.[4] The average diameter of these flocculated particles generally ranges from 2 to 7 µm.[1][2][3]

-

Granular Grades: Specialized granular forms of carbomers are also available, which have a much larger particle size, in the range of 180-425 µm.[1]

The particle size distribution of this compound is a crucial attribute as it can significantly impact its dissolution rate, swelling properties, and ultimately, the viscosity and stability of the final gel or suspension.[5][6]

Quantitative Particle Size Data

The following table summarizes the known particle size ranges for this compound. It is important to note that specific D-values (D10, D50, D90) are highly dependent on the manufacturing process and the specific analytical method and dispersion conditions used.

| Particle Type | Analytical Method | D10 | D50 (Median) | D90 | Particle Size Range (µm) | Source |

| Primary Particles | Microscopy/Light Scattering | - | - | - | ~0.2 | [1][2][3] |

| Flocculated Powder | Light Scattering | - | - | - | 2 - 7 | [1][2][3] |

| Granular Grade | Sieving/Light Scattering | - | - | - | 180 - 425 | [1] |

D-values (D10, D50, D90) represent the particle diameter below which 10%, 50%, and 90% of the sample volume lies, respectively.

Experimental Protocols for Particle Size Analysis

The two primary methods for determining the particle size distribution of this compound powder are laser diffraction and analytical sieving. The choice of method depends on the expected particle size range and the desired level of detail.

Laser Diffraction

Laser diffraction is a widely used technique for particle size analysis, offering rapid and reproducible measurements across a broad size range.[7][8] Instruments such as the Malvern Mastersizer or Sympatec HELOS are commonly employed.[4][8][9][10][11][12][13][14]

Principle: This method is based on the principle that particles scatter light at an angle that is inversely proportional to their size.[7] A laser beam is passed through a dispersed sample of the powder, and the scattered light is measured by a series of detectors at different angles. A mathematical model, typically based on Mie or Fraunhofer theory, is then used to calculate the particle size distribution that would produce the observed scattering pattern.[15]

Detailed Methodology (Dry Powder Dispersion):

-

Instrument Preparation:

-

Ensure the laser diffraction instrument and the dry powder dispersion unit (e.g., Malvern Aero S, Sympatec RODOS) are clean and calibrated according to the manufacturer's specifications.

-

Perform a background measurement to account for any scattering from the optical system.

-

-

Sample Preparation:

-

Ensure the this compound powder sample is representative of the batch by using appropriate sampling techniques.

-

The powder should be free-flowing. Due to its hygroscopic nature, it is crucial to handle the sample in a controlled environment to prevent moisture absorption, which can lead to agglomeration.

-

-

Dispersion:

-

Carefully add a small, representative amount of the this compound powder to the dispersion unit's sample tray.

-

The dry powder dispenser uses a stream of compressed air to disperse the agglomerates into individual particles as they are transported into the measurement zone.

-

The dispersion pressure is a critical parameter that needs to be optimized. A pressure that is too low will result in incomplete de-agglomeration, leading to an overestimation of the particle size. Conversely, a pressure that is too high may cause particle fracture, leading to an underestimation. A pressure titration study is recommended to find the optimal dispersion energy.

-

-

Measurement:

-

Initiate the measurement sequence. The instrument will automatically feed the dispersed sample through the laser beam and record the scattering pattern.

-

Measurements are typically taken over a period of 5 to 15 seconds to ensure a representative sample is analyzed.

-

Multiple measurements (typically 3-5) should be performed for each sample to assess the reproducibility of the results.

-

-

Data Analysis:

-

The software calculates the particle size distribution based on the selected optical model (Fraunhofer theory is often suitable for these particle sizes).

-

The results are typically presented as a volume-based distribution, with key parameters such as the D10, D50, and D90 values reported.

-

Analytical Sieving

Analytical sieving is a traditional and straightforward method for particle size analysis, particularly suitable for coarser, granular grades of this compound.

Principle: This technique separates a powder sample into different size fractions by passing it through a stack of sieves with progressively smaller mesh openings.

Detailed Methodology:

-

Sieve Preparation:

-

Select a set of calibrated test sieves with mesh sizes appropriate for the expected particle size range of the this compound powder.

-

Clean and dry the sieves thoroughly before use.

-

Tare each sieve and the collecting pan to the nearest 0.1 g.

-

-

Sample Preparation:

-

Accurately weigh a representative sample of the this compound powder (typically at least 25 g is required for good reproducibility).[16]

-

-

Sieving Process:

-

Assemble the sieves in a stack with the coarsest mesh at the top and the finest at the bottom, with the collecting pan placed underneath.

-

Place the weighed this compound sample onto the top sieve and secure the lid.

-

Place the sieve stack in a mechanical sieve shaker.

-

Agitate the stack for a predetermined amount of time (e.g., 5-10 minutes). The duration and amplitude of shaking should be standardized to ensure reproducible results.

-

-

Endpoint Determination:

-

After the initial shaking period, carefully remove the sieve stack.

-

Weigh each sieve and the pan to determine the mass of powder retained on each sieve and in the pan.

-

To ensure that sieving is complete, reassemble the stack and shake for an additional short period (e.g., 1-2 minutes).

-

Reweigh each sieve. The endpoint is reached when the weight of material passing through each sieve in the additional shaking period is less than a specified percentage (e.g., 0.5-1.0%) of the fraction previously retained on that sieve.

-

-

Data Analysis:

-

Calculate the weight percentage of powder retained on each sieve.

-

The results can be presented in a table or as a histogram showing the particle size distribution by weight.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the particle size analysis of this compound powder, from sample reception to final data reporting.

Caption: Workflow for this compound powder particle size analysis.

Conclusion

The particle size analysis of this compound powder is essential for ensuring consistent product quality and performance. While primary particles are in the sub-micron range, the effective particle size in the dry powder form is that of the larger, 2-7 µm flocculates. For routine analysis of the fine powder, laser diffraction with optimized dry powder dispersion is the method of choice, providing detailed and reproducible results. For granular grades, analytical sieving offers a reliable and straightforward alternative. Adherence to detailed and standardized experimental protocols is critical for obtaining accurate and comparable data, which is fundamental for researchers, scientists, and drug development professionals working with this versatile polymer.

References

- 1. Sympatec | Analysers for Particle Size and Shape [sympatec.com]

- 2. HELOS [sympatec.com]

- 3. uspbpep.com [uspbpep.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, Carbomer 934P, Carbomer 940, Carbomer 941, and Carbomer 1342 | USP-NF [uspnf.com]

- 6. iajps.com [iajps.com]

- 7. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 8. azom.com [azom.com]

- 9. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Particle Size Analysis with Laser Diffraction [sympatec.com]

- 11. news-medical.net [news-medical.net]

- 12. birmingham.ac.uk [birmingham.ac.uk]

- 13. Mastersizer | Laser Diffraction Particle Size Analyzers | Malvern Panalytical [malvernpanalytical.com]

- 14. Measuring the particle size of dry powders | Malvern Panalytical [malvernpanalytical.com]

- 15. youtube.com [youtube.com]

- 16. usp.org [usp.org]

Carbomer 934 CAS number and chemical information

This technical guide provides a comprehensive overview of Carbomer 934, a high molecular weight polymer of acrylic acid, intended for researchers, scientists, and drug development professionals. The guide details its chemical information, physicochemical properties, and standard experimental protocols.

Core Chemical Information

This compound is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1][2] It is supplied as a white, fluffy, and hygroscopic powder with a slight acetic odor.[3][4] Primarily, it functions as a high-viscosity emulsifying, stabilizing, and thickening agent in a wide range of pharmaceutical and cosmetic applications.[5][6]

The various grades of Carbomer, such as 934, 940, and 941, are indicative of their molecular weight and the specific components of the polymer.[7] Notably, the manufacturing process, particularly the solvent used (e.g., benzene), can differentiate specific grades.[8] Carbomer 934P, for instance, is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol, and historically, its manufacturing involved the use of benzene.[1][9] Newer grades are often produced using less toxic solvents like ethyl acetate.[10]

CAS Number Clarification:

There are multiple CAS numbers associated with Carbomer and polyacrylic acid. The most relevant for this compound are:

The specific CAS number may vary depending on the cross-linking agent and manufacturing process. It is crucial to refer to the supplier's documentation for the precise CAS designation.

Physicochemical Properties

The functional properties of this compound are defined by its chemical structure and behavior in a dispersed state. The following tables summarize the key quantitative data for this compound and its pharmaceutical grade, Carbomer 934P.

Table 1: General Physicochemical Properties of this compound

| Property | Specification | Source(s) |

| Appearance | White, fluffy powder | [3] |

| Odor | Slight acetic | [4] |

| pH (1% aqueous dispersion) | 2.5 - 3.0 | [4] |

| Primary Particle Size | ~0.2 µm in diameter | [3] |

| Flocculated Powder Particle Size | 2-7 µm in diameter | [3] |

| Solubility | Swells in water and other polar solvents to form a gel after neutralization. | [3] |

Table 2: USP/NF Specifications for this compound and 934P

| Parameter | This compound Specification | Carbomer 934P Specification | Source(s) |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | 56.0% - 68.0% (on dried basis) | [1][2][12] |

| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s | 29,400 - 39,400 mPa·s | [1][2][12] |

| Loss on Drying | Not more than 2.0% | Not more than 2.0% | [7][13] |

| Residual Benzene | Not more than 0.5% | Not more than 0.01% | [1][7] |

| Free Acrylic Acid | Not more than 2,500 ppm | Not specified in the same manner | [14] |

Mechanism of Action: pH-Dependent Thickening

The thickening property of this compound is activated upon neutralization of its acidic carboxylic acid groups.[5] In an aqueous dispersion, the polymer molecules remain in a coiled state due to intramolecular hydrogen bonding. The addition of a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide (NaOH), causes the carboxyl groups to ionize.[5] The resulting electrostatic repulsion between the negatively charged carboxylate ions leads to the uncoiling and swelling of the polymer chains, which significantly increases the viscosity of the solution and forms a stable gel.[5]

Figure 1: pH-Dependent Thickening Mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound.

Preparation of a 1% (w/w) this compound Gel

This protocol describes a standard method for preparing a simple aqueous gel.[5]

Methodology:

-

Dispersion: Slowly and carefully sift 1g of this compound powder into the vortex of 99g of vigorously agitated purified water. Using a high-shear mixer initially can aid in dispersion, but prolonged high shear should be avoided as it can degrade the polymer.[15]

-

Hydration: Continue stirring at a lower speed until the polymer is fully dispersed and no lumps are visible. Allow the solution to stand for at least 30 minutes to ensure complete hydration of the polymer particles.[5]

-

Neutralization: While stirring, add a neutralizing agent such as triethanolamine (TEA) or a 10% sodium hydroxide solution dropwise.[5]

-

Gel Formation: As the pH of the dispersion approaches neutrality (typically pH 6-8), a significant increase in viscosity will be observed, and a clear gel will form.[5]

-

Final pH Adjustment: Carefully monitor the pH using a calibrated pH meter and continue to add the neutralizer until the desired pH and viscosity are achieved.[5]

Figure 2: Experimental Workflow for this compound Gel Preparation.

Quality Control Protocols

The following protocols are based on USP monograph methods for the quality control of this compound raw material.

Figure 3: Quality Control Workflow for this compound.

a) Viscosity Measurement

The viscosity of a neutralized this compound dispersion is a critical quality attribute.

-

Methodology:

-

Prepare a 0.5% aqueous dispersion of this compound as described in section 4.1.[13]

-

Neutralize the dispersion to a pH between 7.3 and 7.8 with a sodium hydroxide solution (18 in 100).[13]

-

Place the neutralized mucilage in a water bath maintained at 25 ± 0.1°C for 1 hour.[13]

-

Measure the viscosity using a rotational viscometer (e.g., Brookfield RVT) equipped with a suitable spindle, rotating at 20 rpm.[8][13]

-

Allow the reading to stabilize before recording the viscosity value in mPa·s.[5]

-

b) Carboxylic Acid Content Assay

This assay determines the percentage of carboxylic acid groups by titration.

-

Methodology:

-

Accurately weigh a sample of this compound, previously dried in a vacuum at 80°C for 1 hour.[1]

-

Disperse the sample in purified water.[3]

-

Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N).[3]

-

Determine the endpoint potentiometrically using a calibrated pH meter.[3]

-

Calculate the carboxylic acid content using the following formula:[13] % Carboxylic Acid = (V × N × 45.02) / W Where:

-

V = volume of sodium hydroxide consumed (mL)

-

N = normality of the sodium hydroxide solution

-

W = weight of the specimen taken (mg)

-

45.02 = molecular weight of the carboxylic acid (–COOH) group

-

-

c) Identification via Infrared (IR) Spectroscopy

The identity of this compound can be confirmed by its characteristic IR absorption spectrum.

-

Methodology:

Applications in Research and Drug Development

This compound's unique properties make it a versatile excipient in various pharmaceutical formulations:

-

Topical Gels and Creams: It is widely used to create clear, viscous gels for the topical delivery of active pharmaceutical ingredients (APIs).[4][16]

-

Oral Suspensions: It effectively suspends insoluble drug particles, ensuring uniform dosage.[5]

-

Controlled-Release Formulations: In oral solid dosage forms, this compound swells in the gastrointestinal tract, forming a gel layer that controls the diffusion and release of the embedded drug.[5]

-

Bioadhesive Formulations: Its mucoadhesive properties can prolong the contact time of drugs with mucous membranes, such as in ophthalmic preparations, enhancing drug absorption and efficacy.[5][16]

Stability and Storage

This compound is a stable and hygroscopic substance. It should be stored in tight containers to protect it from moisture.[10] While the dry powder is resistant to microbial growth, aqueous dispersions require the addition of a suitable preservative.[10] Heating at 104°C for 2 hours does not affect its thickening properties, but prolonged exposure to excessive temperatures can cause discoloration and reduced stability.[10]

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. Carbomer 934P [doi.usp.org]

- 3. benchchem.com [benchchem.com]

- 4. turkjps.org [turkjps.org]

- 5. benchchem.com [benchchem.com]

- 6. Carbomer934 | 9007-16-3 [chemicalbook.com]

- 7. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 8. uspbpep.com [uspbpep.com]

- 9. Carbopol® 934 NF Polymer - For Medium to High-viscosity Gels, Emulsions, & Suspensions - Lubrizol [lubrizol.com]

- 10. This compound - CD Formulation [formulationbio.com]

- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [doi.usp.org]

- 13. Carbomer 934P [drugfuture.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. monash.edu [monash.edu]

- 16. scielo.br [scielo.br]

The Evolution of Carbomer Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbomer polymers, high molecular weight, cross-linked polymers of acrylic acid, have carved a significant niche in the pharmaceutical and personal care industries since their inception. Initially developed as thickening agents, their unique properties have led to a broad spectrum of applications, particularly in controlled-release drug delivery and bioadhesion. This technical guide delves into the historical development of Carbomer polymers in research, providing a comprehensive overview of their properties, characterization methods, and evolving applications.

A Historical Perspective: From Thickener to Advanced Drug Delivery Excipient

The journey of Carbomer polymers began in the mid-20th century. The first scientific description of these synthetic polymers appeared in 1955, followed by their patenting in 1957.[1][2][3] Initially, they were introduced as a synthetic alternative to natural gums for thickening and stabilizing aqueous formulations.[2] Their high viscosity at low concentrations, coupled with a favorable safety profile, quickly established their utility.[2]

Over the subsequent decades, researchers began to explore the unique physicochemical properties of Carbomers, leading to a significant expansion of their applications beyond simple rheology modification. A pivotal area of development has been in controlled-release solid dosage forms, a field where Carbomers have been utilized for over four decades.[1][4] Their ability to swell in aqueous media to form a gel layer that modulates drug release has been extensively investigated and commercialized.[1][5]

Further research into their mucoadhesive properties revealed their potential for targeted drug delivery to various mucosal surfaces, including buccal, ophthalmic, nasal, and vaginal routes.[1][6] This has led to the development of bioadhesive formulations that enhance drug bioavailability by prolonging contact time at the site of absorption.[1][3] Today, Carbomer polymers are indispensable excipients in a wide array of pharmaceutical dosage forms, from oral tablets and suspensions to topical gels and creams.[1][6]

Physicochemical Properties and Grades of Carbomer Polymers

Carbomers are synthesized by the cross-linking of acrylic acid with polyalkenyl ethers or divinyl glycol.[1][7] The degree of cross-linking and the manufacturing process, including the solvent used (historically benzene, now more commonly ethyl acetate), result in various grades with distinct properties.[2][8] These differences in properties, such as viscosity and flow characteristics, are critical for their specific applications.

The fundamental mechanism of action for Carbomers lies in their pH-dependent swelling behavior. In their dry, powdered form, the polymer chains are tightly coiled.[2] When dispersed in water, they begin to hydrate and uncoil. Upon neutralization of the acidic carboxylic acid groups with a base (e.g., sodium hydroxide, triethanolamine), electrostatic repulsion between the now negatively charged carboxylate ions causes the polymer network to expand significantly, forming a viscous gel.[8][9]

A summary of the key quantitative properties of commonly used Carbomer grades is presented in the table below.

| Carbomer Grade | Polymerization Solvent | Cross-linker | Viscosity (0.5% neutralized aqueous dispersion, mPa·s) | Key Characteristics & Applications |

| Carbopol® 934P | Benzene | Allyl Sucrose | 29,400 - 39,400[10] | High viscosity, good bioadhesion. Used in oral and topical controlled-release formulations.[2][7] |

| Carbopol® 940 | Benzene | Allyl Ethers of Pentaerythritol | 40,000 - 60,000[10] | High viscosity, forms sparkling clear gels. Primarily used in topical formulations like gels, creams, and lotions.[2][11] |

| Carbopol® 941 | Benzene | Allyl Ethers of Pentaerythritol | 4,000 - 11,000[8] | Low viscosity, long flow properties. Suitable for lotions and other pourable formulations.[12] |

| Carbopol® 971P NF | Ethyl Acetate | Allyl Pentaerythritol | 4,000 - 11,000 | Lightly cross-linked, provides long, honey-like rheology. Used in oral liquids, suspensions, and controlled-release tablets.[13] |

| Carbopol® 974P NF | Ethyl Acetate | Allyl Pentaerythritol | 29,400 - 39,400 | Highly cross-linked, similar to 934P but with a more favorable solvent history. Used in oral liquids, bioadhesive formulations, and extended-release tablets.[2][13] |

| Carbopol® 980 NF | Cosolvent | Cross-linked Polyacrylic Acid | High | High viscosity, forms sparkling clear gels. A toxicologically preferred alternative to Carbopol 940.[2][13] |

Key Experimental Protocols for Carbomer Characterization

The evaluation of Carbomer polymers and their formulations involves a range of standardized experimental techniques to assess their physical and functional properties. Detailed methodologies for key experiments are provided below.

Viscosity Measurement of Carbomer Gels

Objective: To determine the rheological properties of a Carbomer gel, which is crucial for its performance as a thickener, stabilizer, or in controlling drug release.

Methodology: Rotational Viscometry

-

Preparation of the Carbomer Dispersion:

-

Slowly and carefully disperse a specified concentration (e.g., 0.5% w/v) of the Carbomer powder into a vortex of deionized water with continuous, gentle agitation. Avoid high shear rates to prevent the entrapment of air bubbles.

-

Allow the dispersion to hydrate for a sufficient period (often several hours or overnight) to ensure complete swelling of the polymer particles.

-

-

Neutralization:

-

While stirring gently, add a neutralizing agent (e.g., 18% w/v sodium hydroxide solution or triethanolamine) dropwise to the hydrated dispersion.

-

Monitor the pH of the dispersion using a calibrated pH meter. Continue adding the neutralizing agent until the desired pH (typically between 6.0 and 7.5) is reached, at which point a viscous gel will form.

-

-

Viscosity Measurement:

-

Use a calibrated rotational viscometer (e.g., Brookfield viscometer) equipped with a suitable spindle (the choice of which depends on the expected viscosity of the gel).

-

Carefully lower the spindle into the center of the gel sample, ensuring it is immersed to the marked level and that no air bubbles are trapped.

-

Allow the sample to equilibrate to a constant temperature (e.g., 25 °C) using a water bath.

-

Begin the measurement at a specified rotational speed (e.g., 20 rpm) and record the viscosity reading in milliPascal-seconds (mPa·s) once the value has stabilized.

-

Measurements can be repeated at different rotational speeds to characterize the shear-thinning behavior of the gel.

-

Swelling Studies of Carbomer Hydrogels

Objective: To quantify the water uptake and swelling characteristics of a Carbomer polymer, which is indicative of its ability to form a gel matrix for controlled drug release.

Methodology: Gravimetric Method

-

Sample Preparation:

-

Accurately weigh a specific amount of the dry Carbomer powder or a compressed tablet containing the Carbomer. Let this be the initial dry weight (Wd).

-

-

Swelling Medium:

-

Place the sample in a beaker containing a sufficient volume of a relevant swelling medium (e.g., deionized water, simulated gastric fluid, or simulated intestinal fluid).

-

-

Incubation:

-

Maintain the beaker at a constant temperature (e.g., 37 °C) in a water bath or incubator.

-

-

Measurement:

-

At predetermined time intervals, remove the swollen sample from the medium.

-

Gently blot the surface with filter paper to remove excess surface water.

-

Weigh the swollen sample. Let this be the wet weight at time t (Wt).

-

-

Calculation of Swelling Index:

-

The swelling index (or swelling ratio) at each time point is calculated using the following formula: Swelling Index = (Wt - Wd) / Wd

-

-

Data Analysis:

-

Plot the swelling index as a function of time to obtain the swelling kinetics profile.

-

Bioadhesion Testing of Carbomer Formulations

Objective: To measure the adhesive force between a Carbomer formulation and a mucosal surface, which is a key parameter for bioadhesive drug delivery systems.

Methodology: Tensile Test

-

Preparation of Mucosal Tissue:

-

Obtain a suitable mucosal tissue (e.g., porcine buccal mucosa) and carefully excise a section of the desired size.

-

Mount the mucosal tissue on a support, ensuring the mucosal surface is exposed.

-

-

Sample Application:

-

Apply the Carbomer-based formulation (e.g., a tablet or a defined amount of gel) to the surface of the mucosal tissue.

-

-

Contact and Hydration:

-

Bring the formulation into contact with the mucosal surface with a defined force for a specific duration to allow for initial adhesion and hydration.

-

-

Measurement of Detachment Force:

-

Use a texture analyzer or a tensile tester to measure the force required to detach the formulation from the mucosal surface.

-

The force is applied at a constant speed, and the peak detachment force is recorded as a measure of the bioadhesive strength.

-

-

Data Analysis:

-

The bioadhesive force is typically expressed in Newtons (N) or as force per unit area (N/cm²).

-

Multiple replicates should be performed to ensure the reproducibility of the results.

-

Visualizing Key Processes: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies associated with Carbomer polymers, the following diagrams, generated using the DOT language, illustrate key processes.

Mechanism of Controlled Drug Release from a Carbomer Matrix Tablet

The controlled release of a drug from a Carbomer matrix tablet is a complex process involving polymer swelling, gel formation, and drug diffusion. The following diagram illustrates this signaling pathway.

Caption: Controlled drug release from a Carbomer matrix tablet.

Experimental Workflow for the Preparation and Characterization of a Carbomer Gel

The preparation and subsequent characterization of a Carbomer gel follow a systematic workflow to ensure reproducibility and accurate assessment of its properties.

Caption: Workflow for Carbomer gel preparation and characterization.

Conclusion and Future Perspectives

From their humble beginnings as simple thickening agents, Carbomer polymers have undergone a remarkable evolution in research and application. Their well-characterized physicochemical properties, coupled with a strong safety record, have established them as versatile and indispensable excipients in the pharmaceutical and personal care industries. The ongoing research into novel Carbomer grades and their application in advanced drug delivery systems, such as stimuli-responsive and targeted formulations, promises to further expand their utility. As drug development continues to advance, the unique and tunable properties of Carbomer polymers will undoubtedly play a crucial role in the formulation of next-generation therapeutic products.

References

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. studylib.net [studylib.net]

- 5. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phexcom.com [phexcom.com]

- 9. chemistscorner.com [chemistscorner.com]

- 10. Carbomer 934, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 11. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 12. Interactive Guide to Carbomers [cardistry.altervista.org]

- 13. iajps.com [iajps.com]

Methodological & Application

Application Notes & Protocols: Preparation of Carbomer 934 Hydrogels for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.